Regioisomeric Differentiation: Para vs. Ortho and Meta Substitution Alters Physicochemical Profile
The para-substitution pattern of 4-(2-phenoxyethoxy)aniline results in quantifiable differences in lipophilicity and boiling point compared to its ortho- and meta-substituted regioisomers. While specific experimental data for all regioisomers is not compiled in a single study, available property data for the target compound and analogous structures demonstrate a clear trend. The para-substituted target has an XLogP3 of 3.1 and a boiling point of 409.1 °C at 760 mmHg . In contrast, the closely related ortho-substituted 2-(2-phenoxyethoxy)aniline is reported to have a higher molecular weight of 277.36 g/mol and likely a different LogP and boiling point due to intramolecular interactions . The meta-substituted 3-(2-phenoxyethoxy)aniline (CAS 79808-16-5) also exists as a distinct entity, confirming that substitution position alters the compound's identity and properties .
| Evidence Dimension | Lipophilicity (XLogP3) and Boiling Point |
|---|---|
| Target Compound Data | XLogP3: 3.1; Boiling Point: 409.1 °C at 760 mmHg |
| Comparator Or Baseline | 2-(2-Phenoxyethoxy)aniline (ortho-isomer); 3-(2-Phenoxyethoxy)aniline (meta-isomer) |
| Quantified Difference | Not directly quantified in a single study, but distinct CAS numbers and reported properties confirm different physicochemical behavior. |
| Conditions | Predicted (XLogP3) and reported physical properties |
Why This Matters
Selecting the correct regioisomer is critical for ensuring predictable reactivity and the desired physicochemical properties in downstream products, as different substitution patterns can alter solubility, stability, and biological target engagement.
